(S)-Fesoterodine Fumarate

Description

Contextualizing Prodrug Design and Bioreversible Derivatives

Prodrugs are pharmacologically inactive compounds that are converted into active drugs within the body through enzymatic or chemical reactions. nih.govfirsthope.co.in This transformation, often referred to as bioactivation, is a key principle of prodrug design. nih.govjddtonline.info The prodrug itself is a bioreversible derivative of the active drug molecule, meaning it is designed to revert to the parent drug in vivo. nih.gov This approach allows medicinal chemists to temporarily modify a drug's structure to improve its properties without altering its ultimate therapeutic action. firsthope.co.infiveable.me

Rationale for Prodrug Development in Overcoming Pharmaceutical and Pharmacokinetic Challenges

The development of prodrugs is driven by the need to overcome a variety of challenges that can hinder a drug's effectiveness. These can be broadly categorized as pharmaceutical and pharmacokinetic hurdles.

Pharmaceutical Challenges:

Poor Solubility: Many promising drug candidates exhibit poor solubility in water, making them difficult to formulate for administration. firsthope.co.incentralasianstudies.org Prodrugs can be designed to have increased water solubility. firsthope.co.innih.gov

Chemical Instability: Some drugs are unstable and may degrade in the gastrointestinal tract or during storage. fiveable.meresearchgate.net The prodrug approach can protect the active molecule until it reaches its target. fiveable.meresearchgate.net

Unpleasant Taste or Odor: Masking the unpleasant taste or odor of a drug can significantly improve patient compliance, particularly in pediatric and geriatric populations. fiveable.mewisdomlib.org

Pharmacokinetic Challenges:

Poor Absorption and Bioavailability: A drug's ability to be absorbed into the bloodstream and reach its site of action is crucial. firsthope.co.incentralasianstudies.org Prodrugs can be designed to enhance permeability across biological membranes, thereby improving oral bioavailability. firsthope.co.incentralasianstudies.orgtandfonline.com

Presystemic Metabolism (First-Pass Effect): Some drugs are heavily metabolized by the liver after oral administration, significantly reducing the amount of active drug that reaches systemic circulation. firsthope.co.inslideshare.net Prodrugs can be engineered to bypass or reduce this first-pass metabolism. firsthope.co.inrsc.org

Lack of Site-Specific Delivery: Ideally, a drug should act only at its intended target to minimize side effects. firsthope.co.intandfonline.com Prodrugs can be designed to be activated at a specific site in the body, leading to more targeted therapy. tandfonline.comslideshare.net

Toxicity and Side Effects: By controlling where and when the active drug is released, prodrugs can help to reduce toxicity and minimize adverse effects. fiveable.mewisdomlib.org

| Challenge Category | Specific Problem | Prodrug Solution |

|---|---|---|

| Pharmaceutical | Poor Aqueous Solubility | Increase solubility for formulation. |

| Chemical Instability | Protect the active drug from degradation. | |

| Unpleasant Taste/Odor | Mask undesirable sensory properties. | |

| Pharmacokinetic | Poor Absorption/Bioavailability | Enhance permeability across membranes. |

| First-Pass Metabolism | Bypass or reduce premature metabolism. | |

| Lack of Site-Specificity | Target drug release to specific tissues. | |

| Toxicity and Side Effects | Minimize off-target effects and reduce toxicity. |

Overview of (S)-Fesoterodine Fumarate (B1241708) as a Research Model for Ester-Based Prodrug Activation

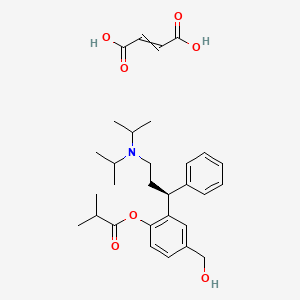

(S)-Fesoterodine Fumarate, marketed as Toviaz, is a prime example of a successful ester-based prodrug. wikipedia.orgorientjchem.org It is used for the treatment of overactive bladder. wikipedia.orgnih.gov Fesoterodine (B1237170) itself is an inactive compound. wikipedia.orgmims.com After oral administration, it is rapidly and extensively hydrolyzed by non-specific esterases in the plasma to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). nih.govmims.compfizermedicalinformation.comnih.gov This active metabolite is responsible for the drug's therapeutic effect as a competitive muscarinic receptor antagonist. pfizermedicalinformation.comdrugbank.com

The design of fesoterodine as a prodrug was a strategic decision to overcome the metabolic drawbacks of its predecessor, tolterodine. taylorandfrancis.com While both drugs are metabolized to the same active compound, 5-HMT, the bioactivation of tolterodine is highly dependent on the activity of the CYP2D6 enzyme, which can lead to significant variability in patient response. taylorandfrancis.com In contrast, the activation of fesoterodine via non-specific esterases is a more consistent and predictable process. nih.govtaylorandfrancis.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H41NO7 |

|---|---|

Molecular Weight |

527.6 g/mol |

IUPAC Name |

but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |

InChI |

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/t23-;/m0./s1 |

InChI Key |

MWHXMIASLKXGBU-BQAIUKQQSA-N |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies for S Fesoterodine Fumarate

Retrosynthetic Analysis of the (S)-Fesoterodine Fumarate (B1241708) Scaffold

A retrosynthetic analysis of the (S)-Fesoterodine Fumarate scaffold reveals several key disconnections that form the basis for various synthetic routes. The primary target, (S)-Fesoterodine, is an isobutyryl ester of the active metabolite, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol. Therefore, the most straightforward retrosynthetic step is the disconnection of the ester bond, leading back to the active metabolite and isobutyryl chloride.

Further disconnection of the active metabolite can proceed via several pathways. A common approach involves breaking the carbon-nitrogen bond of the diisopropylamino group, suggesting a reductive amination or a substitution reaction with diisopropylamine (B44863) as a key step. Another significant disconnection is at the bond between the phenylpropyl chain and the hydroxymethylphenol ring. This points towards a Friedel-Crafts alkylation type reaction, where a suitably activated phenylpropyl derivative is coupled with a protected or unprotected hydroxymethylphenol.

The chiral center on the phenylpropyl chain is a critical aspect of the synthesis. Retrosynthetically, this suggests the use of a chiral starting material or the introduction of chirality at a specific step through asymmetric synthesis or resolution of a racemic mixture.

Chiral Synthesis Methodologies for the (S)-Stereoisomer

The synthesis of the enantiomerically pure (S)-Fesoterodine is paramount. biosynth.com Several methodologies are employed to establish and maintain the desired stereochemistry at the chiral center. wikipedia.orgasymchem.com

Enantioselective Catalysis Approaches in (S)-Fesoterodine Precursor Synthesis

Enantioselective catalysis offers an efficient way to introduce chirality. wikipedia.org This approach utilizes chiral catalysts to favor the formation of one enantiomer over the other in a chemical reaction. wikipedia.orgrsc.org For the synthesis of precursors to (S)-Fesoterodine, asymmetric hydrogenation or asymmetric allylic alkylation reactions can be employed to set the stereocenter. acs.orgacs.org For instance, an achiral precursor containing a double bond at the benzylic position can be asymmetrically hydrogenated using a chiral catalyst to yield the desired (S)-enantiomer of a key intermediate. acs.org The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. nih.gov

Chiral Pool Synthesis Strategies for Stereocenter Establishment

Chiral pool synthesis utilizes readily available and inexpensive chiral starting materials from nature, such as amino acids or sugars, to introduce the desired stereochemistry. asymchem.comresearchgate.net For the synthesis of (S)-Fesoterodine, a suitable chiral starting material would possess a phenyl group and a functional group that can be elaborated into the diisopropylaminopropyl side chain. For example, a chiral amino acid derivative could serve as the foundation for the stereocenter, with subsequent chemical modifications to build the rest of the molecule.

Diastereomeric Resolution Techniques for Enantiomeric Enrichment

Diastereomeric resolution is a classical and widely used method for separating enantiomers. libretexts.orglibretexts.org This technique involves reacting a racemic mixture of a chiral intermediate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. longdom.org Since diastereomers have different physical properties, they can be separated by methods such as crystallization. libretexts.org

In the context of (S)-Fesoterodine synthesis, a racemic mixture of a key intermediate, such as 2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, can be reacted with a chiral acid, like (+)-2,3-dibenzoyl-D-tartaric acid or O-acetyl mandelic acid. researchgate.netgoogle.com This forms two diastereomeric salts that can be separated by fractional crystallization. google.comgavinpublishers.com After separation, the desired diastereomer is treated with a base to liberate the enantiomerically enriched (S)-intermediate. libretexts.org A patent describes the use of (-)-2,3-dibenzoyl-L-tartaric acid to resolve racemic methyl 3-(3-diisopropylamino-1-phenyl-propyl)-4-hydroxy-benzoate, affording the salt with a 95:5 S/R enantiomeric ratio. google.com

Synthesis of Key Intermediates for this compound

The synthesis of this compound relies on the efficient preparation of several key intermediates. One crucial intermediate is (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, which is the active metabolite. hanyang.ac.kr Its synthesis often starts from simpler, commercially available materials.

One common route involves the Friedel-Crafts alkylation of a phenol (B47542) derivative with a phenylpropanol derivative. For example, methyl-4-hydroxybenzoate can be reacted with 3-diisopropylamino-1-phenylpropanol in the presence of methanesulfonic acid. researchgate.net The resulting product is then resolved, and the ester group is reduced to a hydroxymethyl group. researchgate.net

Another approach involves the reaction of 4-(hydroxymethyl)phenol with trans-cinnamaldehyde. researchgate.net The resulting intermediate can then be subjected to reductive amination with diisopropylamine. researchgate.net

A different strategy begins with 6-bromo-4-phenylchroman-2-one, which undergoes a series of reactions including benzylation, reduction, and substitution with diisopropylamine to form a key precursor. quickcompany.in

The table below summarizes some of the key intermediates and their synthetic relevance.

| Intermediate | Role in Synthesis |

| (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol | The active metabolite and direct precursor to Fesoterodine (B1237170). researchgate.nethanyang.ac.kr |

| Methyl 3-(3-diisopropylamino-1-phenyl-propyl)-4-hydroxy-benzoate | An intermediate that can be resolved and then reduced to the active metabolite. researchgate.netgoogle.com |

| 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde | An intermediate that can be reduced to the corresponding hydroxymethylphenol. researchgate.netresearchgate.net |

| 6-Bromo-4-phenylchroman-2-one | A starting material for a multi-step synthesis of a key precursor. quickcompany.in |

Fumarate Salt Formation and Its Role in Research Material Stability

The final step in the preparation of the title compound is the formation of the fumarate salt. Fesoterodine free base is an oily liquid and not ideal for formulation. europa.eu Converting it to a salt provides a crystalline, stable solid with a relatively high melting point, which is more suitable for handling, purification, and formulation. europa.eugoogle.com

Fumaric acid is reacted with the (S)-Fesoterodine base in a suitable solvent system, such as 2-butanone (B6335102) and cyclohexane, to induce crystallization of the fumarate salt. quickcompany.inenvironmentclearance.nic.in The choice of solvent is important for obtaining a pure crystalline product. google.com

Molecular Mechanisms of S Fesoterodine Activation

Enzymatic Hydrolysis of the tert-Butyl Ester Moiety

(S)-Fesoterodine is chemically designated as isobutyric acid 2-((R)-3-diisopropylammonium-1-phenylpropyl)-4-(hydroxymethyl)phenyl ester hydrogen fumarate (B1241708). derpharmachemica.comeuropa.eu The key step in its activation is the hydrolysis of the ester bond, which cleaves the isobutyric acid group from the parent molecule. google.comnih.gov This biotransformation is so efficient that the parent compound, fesoterodine (B1237170), is not detectable in plasma following oral administration. fda.govpfizermedicalinformation.comsmw.ch The process is mediated by ubiquitous, nonspecific esterases and does not rely on the cytochrome P450 (CYP) enzyme system for the initial activation step. hres.casmw.chnih.gov This rapid de-esterification results in the formation of the active metabolite, 5-HMT, which is responsible for the antimuscarinic activity of the drug. fda.govhres.capfizermedicalinformation.com

Identification and Characterization of Responsible Esterases

The conversion of fesoterodine to its active metabolite, 5-HMT, is carried out by a class of enzymes known as esterases. derpharmachemica.comsmw.ch These enzymes are widely distributed throughout the body and are not specific to any single organ, contributing to the rapid and extensive nature of the hydrolysis. derpharmachemica.comsmw.chopenaccessjournals.com

Carboxylesterase Isoform Specificity in Prodrug Conversion

While the hydrolysis of fesoterodine is often attributed to "nonspecific esterases," the primary enzymes involved are carboxylesterases (CES). mdpi.comresearchgate.net The human body contains several CES isoforms, with CES1 and CES2 being the most significant in drug metabolism. mdpi.com These enzymes are crucial for the activation of many prodrugs by hydrolyzing ester bonds. mdpi.com Although specific studies detailing the precise contribution of each CES isoform to fesoterodine hydrolysis are not extensively available in the provided search results, the rapid and widespread conversion suggests the involvement of highly active and broadly distributed carboxylesterases. smw.chopenaccessjournals.com For instance, hepatic carboxylesterase 1 is known to be involved in the hydrolysis of other prodrugs like fenofibrate. drugbank.com

Contributions of Plasma and Hepatic Esterases to Hydrolysis

The hydrolysis of (S)-Fesoterodine is a systemic process involving esterases present in various tissues. smw.chopenaccessjournals.com Both plasma and hepatic esterases play a significant role in this conversion. drugbank.comnih.govnih.gov Upon oral administration, fesoterodine is well-absorbed and rapidly encounters these esterases in the gut, blood, and liver. pfizermedicalinformation.comopenaccessjournals.com The term "nonspecific plasma esterases" is frequently used to describe the enzymes responsible for the rapid hydrolysis of fesoterodine in the bloodstream. europa.eueuropa.eunih.gov This immediate and extensive conversion in the plasma ensures that the majority of the administered dose is available as the active metabolite, 5-HMT, before significant further metabolism or elimination of the prodrug can occur. fda.govpfizermedicalinformation.comsmw.ch Hepatic esterases also contribute to this process as the drug passes through the liver. openaccessjournals.com

Reaction Kinetics of Prodrug Conversion in In Vitro Systems

In vitro studies confirm the rapid conversion of fesoterodine to 5-HMT. europa.eunih.gov When fesoterodine is incubated with rat bladder strips, it causes a rightward shift in the concentration-response curve for carbachol, an effect that is diminished in the presence of the esterase inhibitor neostigmine. nih.gov This suggests that part of fesoterodine's activity in this in vitro system is due to its metabolism to the more potent 5-HMT by tissue enzymes. nih.gov The potency of fesoterodine in these experiments was found to be similar to that of atropine (B194438) and oxybutynin. nih.gov

Following oral administration in humans, maximum plasma concentrations of the active metabolite, 5-HMT, are typically reached in approximately 5 hours. fda.goveuropa.eupfizermedicalinformation.com The bioavailability of 5-HMT after oral administration of fesoterodine is 52%. fda.goveuropa.eupfizermedicalinformation.com Plasma concentrations of 5-HMT are proportional to the administered dose of fesoterodine. fda.goveuropa.eupfizermedicalinformation.com

Pharmacokinetic Parameters of 5-HMT after Fesoterodine Administration

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | ~5 hours fda.goveuropa.eupfizermedicalinformation.com |

| Bioavailability | 52% fda.goveuropa.eupfizermedicalinformation.com |

| Apparent Terminal Half-life (oral) | ~7 hours pfizermedicalinformation.com |

| Terminal Half-life (intravenous) | ~4 hours pfizermedicalinformation.com |

Pharmacological Characterization of the Active Metabolite: 5 Hydroxymethyltolterodine

Muscarinic Acetylcholine (B1216132) Receptor Subtype Selectivity Profiles (In Vitro)

5-Hydroxymethyltolterodine (5-HMT) is a potent and competitive muscarinic receptor antagonist. researchgate.netabmole.com However, in vitro studies have demonstrated that it does not show selectivity for any particular muscarinic receptor subtype (M1-M5). researchgate.netabmole.com Radioligand binding studies using homogenates of guinea-pig tissues and Chinese hamster ovary (CHO) cell lines expressing human muscarinic m1-m5 receptors confirmed that 5-HMT is not selective for any specific muscarinic receptor subtype. abmole.com

The in vitro binding affinity of 5-HMT for muscarinic receptors has been shown to be higher than that of tolterodine (B1663597) and fesoterodine (B1237170). nih.gov While the binding affinities of 5-HMT and tolterodine were found to be similar across various tissues, fesoterodine exhibited a lower affinity in the rat submaxillary gland compared to the detrusor muscle and urothelium. nih.gov

Some studies have suggested that 5-HMT, along with fesoterodine and tolterodine, may have a higher affinity for M1 and M2 subtypes over the M3 subtype, or equal affinity for each subtype in the membranes of CHO cells expressing human muscarinic receptor subtypes. researchgate.net

Studies on the binding kinetics of 5-HMT at the M1 muscarinic receptor have reported a Ki value of 2.3 nM. medchemexpress.commedchemexpress.com The binding affinity of various ligands to the M1 receptor can be influenced by the experimental conditions and the specific cell line used. For instance, saturation receptor-ligand binding assays with the Human muscarinic M1 receptor using tritiated scopolamine (B1681570) showed a Log Kd of -9.3 (0.5 nM). sigmaaldrich.com

Table 1: 5-HMT M1 Receptor Binding Affinity

| Compound | Ki (nM) | Source |

|---|

This table is interactive. Click on the headers to sort the data.

For the M2 muscarinic receptor, the reported Ki value for 5-HMT is 2.0 nM. medchemexpress.commedchemexpress.com The binding kinetics at the M2 receptor can be complex, with some ligands exhibiting persistent binding. nih.gov While 5-HMT is generally considered non-selective, subtle differences in binding kinetics across subtypes, such as a slower off-rate at the M2 receptor, could contribute to its in vivo effects. univie.ac.at

Table 2: 5-HMT M2 Receptor Binding Affinity

| Compound | Ki (nM) | Source |

|---|

This table is interactive. Click on the headers to sort the data.

The binding affinity of 5-HMT for the M3 muscarinic receptor is indicated by a Ki value of 2.5 nM. medchemexpress.commedchemexpress.com The M3 receptor is a key target in the treatment of overactive bladder, as it mediates detrusor muscle contraction. nih.gov The non-selective nature of 5-HMT means it also blocks other muscarinic receptor subtypes, which can contribute to side effects.

Table 3: 5-HMT M3 Receptor Binding Affinity

| Compound | Ki (nM) | Source |

|---|

This table is interactive. Click on the headers to sort the data.

5-HMT demonstrates binding to both M4 and M5 muscarinic receptors with Ki values of 2.8 nM and 2.9 nM, respectively. medchemexpress.commedchemexpress.com The M4 and M5 receptors are primarily located in the central nervous system, though their presence has also been confirmed in the cardiovascular system. cas.cz The functional roles of these subtypes are still being explored. capes.gov.br

Table 4: 5-HMT M4 and M5 Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Source |

|---|---|---|---|

| (Rac)-5-Hydroxymethyl Tolterodine | M4 | 2.8 | medchemexpress.commedchemexpress.com |

This table is interactive. Click on the headers to sort the data.

Agonist/Antagonist Activity Evaluation at Muscarinic Receptors (In Vitro)

In vitro studies have consistently characterized 5-HMT as a potent and competitive muscarinic receptor antagonist. researchgate.netabmole.com This means it blocks the action of acetylcholine, the endogenous agonist, at all five muscarinic receptor subtypes. abmole.com In functional assays, (Rac)-5-Hydroxymethyl Tolterodine hydrochloride was shown to competitively and concentration-dependently inhibit carbachol-induced contractions of guinea-pig isolated urinary bladder strips, with a KB value of 0.84 nM and a pA2 of 9.14. medchemexpress.com This antagonistic activity at M3 receptors in the bladder is the primary mechanism for its therapeutic effect in overactive bladder. nih.gov

Receptor-Mediated Signaling Pathway Modulation (In Vitro Cellular Models)

Muscarinic receptors are G-protein coupled receptors (GPCRs) that modulate various intracellular signaling pathways. cas.cz M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in inositol (B14025) trisphosphate and diacylglycerol, which mobilize intracellular calcium and activate protein kinase C. cas.czcapes.gov.br M2 and M4 receptors, on the other hand, preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. cas.cz

As a non-selective antagonist, 5-HMT is expected to block all of these signaling pathways when activated by an agonist. By competitively binding to the orthosteric site on the muscarinic receptors, 5-HMT prevents acetylcholine from initiating these downstream signaling cascades. The modulation of these pathways in various tissues throughout the body underlies both the therapeutic effects and the potential side effects of the drug.

G-Protein Coupled Receptor Coupling Mechanisms

Muscarinic acetylcholine receptors are members of the G-protein coupled receptor (GPCR) superfamily. sigmaaldrich.com This family consists of five cloned subtypes, designated M1 through M5. sigmaaldrich.com These subtypes are broadly categorized based on their primary G-protein coupling and subsequent signaling pathways.

The odd-numbered receptors (M1, M3, M5) typically couple to Gq/11 proteins. sigmaaldrich.com Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). sigmaaldrich.comwikipedia.org This cascade ultimately leads to an increase in intracellular calcium concentrations and activation of protein kinase C. sigmaaldrich.com

The even-numbered receptors (M2, M4) preferentially couple to Gi/o proteins. sigmaaldrich.com This interaction leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). sigmaaldrich.com M2 and M4 receptor activation can also lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization. sigmaaldrich.comnih.gov

Intracellular Calcium Mobilization Studies

The antagonism of Gq-coupled muscarinic receptors, such as the M3 subtype, by 5-HMT directly impacts intracellular calcium signaling. The activation of Gq-coupled receptors by an agonist normally triggers a pathway leading to the release of calcium from intracellular stores like the endoplasmic reticulum. wikipedia.orgnih.govmdpi.com This process is initiated by the G-protein activating phospholipase C (PLC), which generates inositol 1,4,5-trisphosphate (IP3). wikipedia.orgnih.gov IP3 then binds to its receptors on the endoplasmic reticulum, opening calcium channels and causing a rapid increase in cytosolic calcium concentration. nih.govmdpi.comnih.gov

As a competitive antagonist, 5-HMT blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this entire signaling cascade. Functional studies demonstrate this effect by measuring the ability of 5-HMT to inhibit agonist-induced responses. In isolated guinea-pig urinary bladder strips, (Rac)-5-Hydroxymethyltolterodine was shown to competitively inhibit contractions induced by the muscarinic agonist carbachol, with a calculated equilibrium dissociation constant (KB) of 0.84 nM and a pA2 value of 9.14. medchemexpress.com The pA2 value is a measure of the potency of an antagonist; a higher value indicates greater potency. These findings confirm that 5-HMT effectively prevents the downstream signaling, including calcium mobilization, that leads to smooth muscle contraction. medchemexpress.com

Adenylyl Cyclase Activity Modulation

5-HMT also interacts with M2 and M4 muscarinic receptors, which are coupled to the Gi/o signaling pathway. drugbank.comsigmaaldrich.com A primary function of activated Gi proteins is the inhibition of adenylyl cyclase, an enzyme that synthesizes cyclic AMP (cAMP) from ATP. sigmaaldrich.comfrontiersin.org Therefore, antagonism of M2/M4 receptors by 5-HMT prevents the acetylcholine-mediated inhibition of adenylyl cyclase.

Structure-Activity Relationship (SAR) of 5-Hydroxymethyltolterodine Analogs for Receptor Affinity

The structure-activity relationship (SAR) for 5-HMT and its analogs centers on how chemical modifications affect their binding affinity for muscarinic receptors. 5-HMT itself is the 5-hydroxymethyl derivative of tolterodine, and this metabolic conversion is crucial for its activity. nih.gov

Key structural features of 5-HMT and related diarylpropylamine antagonists include:

A basic amino group: This is typically a tertiary amine, such as the diisopropylamino group in 5-HMT, which is protonated at physiological pH and forms a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 of the muscarinic receptor.

A central propyl chain: This hydrophobic chain spaces the amino group and the aromatic rings.

Two aromatic rings: These are involved in hydrophobic and van der Waals interactions within the receptor's binding pocket.

A hydroxyl group: In 5-HMT, the critical difference from tolterodine is the hydroxymethyl group (-CH2OH) on one of the phenyl rings, replacing a methyl group (-CH3). nih.gov This modification maintains a pharmacological profile similar to tolterodine. nih.gov

Studies on analogs have revealed important insights. For instance, the conversion of the hydroxymethyl group of 5-HMT to a carboxyl group results in an inactive metabolite, (Rac)-5-Carboxy tolterodine, demonstrating that the nature of this substituent is critical for receptor affinity. medchemexpress.com

The binding affinities of racemic 5-HMT for the five human muscarinic receptor subtypes have been determined, showing its non-selective profile with high affinity across all subtypes.

Data sourced from MedChemExpress. medchemexpress.com

This table illustrates the potent and relatively balanced affinity of 5-HMT for all five muscarinic receptor subtypes, underpinning its function as a non-selective antagonist. medchemexpress.com Further research into novel derivatives continues to explore modifications to this core structure to achieve different selectivity profiles. researchgate.net

Table of Mentioned Compounds

Metabolic Pathways and Enzymatic Biotransformation of 5 Hydroxymethyltolterodine

Phase I Metabolic Transformations of 5-Hydroxymethyltolterodine

Phase I metabolism of 5-HMT involves the introduction or unmasking of functional groups, primarily through oxidation. This initial step is crucial in preparing the molecule for subsequent conjugation reactions.

Cytochrome P450 Isoform Involvement (e.g., CYP2D6, CYP3A4)

The oxidative metabolism of 5-Hydroxymethyltolterodine is principally mediated by two key cytochrome P450 (CYP) isoforms: CYP2D6 and CYP3A4. nih.govdoi.orgwikipedia.orghelsinki.fi These enzymes are responsible for the further breakdown of 5-HMT into several inactive metabolites. nih.govdoi.orghelsinki.fi

The involvement of CYP2D6 is a major pathway in the metabolism of 5-HMT. researchgate.net This enzyme is known for its genetic polymorphism, which can lead to variations in metabolic rates among individuals, categorized as poor, intermediate, extensive, or ultrarapid metabolizers. doi.org The activity of CYP2D6 influences the exposure to 5-HMT; for instance, individuals who are poor metabolizers of CYP2D6 tend to have higher plasma concentrations of the active metabolite. doi.org

CYP3A4 represents the other significant pathway for the metabolism of 5-HMT. nih.govhelsinki.firesearchgate.net This isoform is one of the most abundant and versatile CYP enzymes in the human liver, responsible for the metabolism of a wide array of xenobiotics. The N-dealkylation of the parent compound, tolterodine (B1663597), is predominantly catalyzed by CYP3A isoenzymes. clinpgx.org In instances where the CYP2D6 pathway is less active or inhibited, the role of CYP3A4 in the clearance of 5-HMT becomes more prominent. aalto.fi

Oxidative Metabolite Identification and Characterization (In Vitro)

In vitro studies have been instrumental in identifying the oxidative metabolites of 5-Hydroxymethyltolterodine. The metabolic processes mediated by CYP2D6 and CYP3A4 lead to the formation of several key metabolites that are pharmacologically inactive.

The primary oxidative metabolites identified include:

Carboxy metabolite : This is a significant metabolite formed through the oxidation of the hydroxymethyl group of 5-HMT.

Carboxy-N-desisopropyl metabolite : This metabolite results from both the oxidation of the hydroxymethyl group and the N-dealkylation of the diisopropylamino moiety. nih.govdoi.org

N-desisopropyl metabolite : This metabolite is formed through the removal of one of the isopropyl groups from the nitrogen atom. nih.govdoi.org

Following the oral administration of fesoterodine (B1237170), these metabolites are recovered in urine, with the carboxy metabolite being the most abundant, followed by the carboxy-N-desisopropyl metabolite. doi.org The formation of these inactive metabolites signifies the detoxification and clearance pathway of the active compound.

| Metabolite | Metabolic Pathway | Pharmacological Activity |

|---|---|---|

| Carboxy metabolite | Oxidation of the hydroxymethyl group | Inactive |

| Carboxy-N-desisopropyl metabolite | Oxidation and N-dealkylation | Inactive |

| N-desisopropyl metabolite | N-dealkylation | Inactive |

Phase II Metabolic Conjugation Pathways (In Vitro)

Glucuronidation Reactions

Glucuronidation is a major Phase II metabolic pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. This process significantly increases the polarity of the molecule, preparing it for renal or biliary excretion. Although a study on the genetic variation of UGTs and its effect on fesoterodine pharmacokinetics has been conducted, it does not provide direct evidence of 5-HMT undergoing glucuronidation. researchgate.net Further in vitro research using human liver microsomes or recombinant UGT enzymes would be necessary to definitively characterize the glucuronidation pathways of 5-HMT.

Sulfate (B86663) Conjugation

Sulfate conjugation is another important Phase II reaction catalyzed by sulfotransferases (SULTs), which involves the transfer of a sulfonate group to a hydroxyl or amine group of a substrate. This reaction also enhances the water solubility of the compound, aiding in its elimination. Currently, there is a lack of specific in vitro studies in the available scientific literature that demonstrate the sulfate conjugation of 5-Hydroxymethyltolterodine.

Enzyme Kinetics and Inhibition Studies of Metabolizing Enzymes

The study of enzyme kinetics, including the determination of parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), is fundamental to understanding the efficiency of metabolic pathways. Similarly, inhibition studies, which determine constants like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are crucial for predicting potential drug-drug interactions.

While the metabolism of the parent compound, tolterodine, has been studied in this regard, specific and detailed enzyme kinetic and inhibition data for the metabolism of its active metabolite, 5-Hydroxymethyltolterodine, are not extensively available in the current body of scientific literature. Studies on tolterodine have shown that potent inhibitors of CYP2D6, such as quinidine, can significantly reduce the formation of 5-HMT. clinpgx.org Similarly, strong inhibitors of CYP3A4, like ketoconazole (B1673606), can inhibit the N-dealkylation pathway of tolterodine. clinpgx.org These findings suggest that co-administration of drugs that are potent inhibitors of either CYP2D6 or CYP3A4 could potentially alter the pharmacokinetic profile of 5-HMT. For instance, co-administration with ketoconazole has been shown to increase the Cmax and AUC of the active metabolite of fesoterodine. nih.gov

| Enzyme | Inhibitor | Effect on Metabolism of Parent Compound (Tolterodine) | Potential Implication for 5-HMT |

|---|---|---|---|

| CYP2D6 | Quinidine | Strong inhibition of 5-HMT formation clinpgx.org | Increased 5-HMT exposure if metabolism is primarily via CYP2D6 |

| CYP3A4 | Ketoconazole | Strong inhibition of N-dealkylation clinpgx.org | Increased 5-HMT exposure, especially in CYP2D6 poor metabolizers nih.gov |

Metabolite Identification Strategies in Research Samples

The identification and characterization of metabolites of (S)-Fesoterodine Fumarate (B1241708), and specifically its active moiety 5-Hydroxymethyltolterodine, in research samples are crucial for understanding its pharmacokinetic and metabolic profile. A variety of analytical techniques are employed for this purpose, with mass spectrometry-based methods being the most prominent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantification and identification of 5-HMT and its metabolites in biological matrices such as plasma and urine. nih.govsmw.ch This method offers high sensitivity and selectivity, allowing for the detection and measurement of compounds at very low concentrations. nih.gov

The general workflow for LC-MS/MS analysis involves:

Sample Preparation: Biological samples typically undergo a sample clean-up and extraction procedure to remove interfering substances and concentrate the analytes of interest. A common technique is liquid-liquid extraction. nih.gov

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the parent drug and its metabolites are separated based on their physicochemical properties as they pass through a column. nih.gov

Ionization: The separated compounds are then introduced into the mass spectrometer and are ionized, typically using techniques like electrospray ionization (ESI). nih.gov

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting product ions are detected. This provides structural information and enhances selectivity. researchgate.netresearchgate.net

Table 1: LC-MS/MS Parameters for the Analysis of 5-Hydroxymethyltolterodine and Related Compounds This is an interactive table. You can sort and filter the data.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| 5-Hydroxymethyltolterodine | 342.2 | 223.1 |

| Tolterodine | 326.1 | 147.1 |

| N-dealkyltolterodine | Not specified | Not specified |

| 5-Hydroxymethyltolterodine-d14 (Internal Standard) | 356.2 | 223.1 |

| Tolterodine-d6 (Internal Standard) | 332.1 | 147.1 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been utilized for the determination of 5-HMT. nih.gov This method often requires derivatization of the analytes to increase their volatility and thermal stability, making them suitable for GC analysis. nih.gov The separated and derivatized compounds are then introduced into the mass spectrometer for detection and quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry is excellent for detecting and quantifying known metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in the definitive structural elucidation of novel or unknown metabolites. nih.govresearchgate.netbenthamscience.com NMR provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of atomic nuclei. technologynetworks.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be employed to piece together the complete structure of a metabolite, confirming the site of metabolic modification. nih.govresearchgate.net

In Vitro Methodologies

In addition to analyzing samples from clinical or preclinical studies, in vitro systems are valuable tools for identifying metabolites. These systems, such as human liver microsomes, contain a high concentration of drug-metabolizing enzymes, including CYPs. nih.gov Incubating (S)-Fesoterodine Fumarate or 5-HMT with these in vitro systems can generate metabolites that can then be identified using the analytical techniques described above. Microbial biotransformation is another in vitro approach where microorganisms are used to produce drug metabolites. nih.gov

Advanced Analytical Methodologies in S Fesoterodine Fumarate Research

Chromatographic Techniques for Stereochemical and Purity Assessment

Chromatography is a cornerstone for assessing the quality of (S)-Fesoterodine Fumarate (B1241708). Various high-performance liquid chromatography (HPLC) methods are employed to resolve the active enantiomer from its stereoisomer and to profile any impurities.

The enantiomeric purity of (S)-Fesoterodine Fumarate is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. jocpr.com Chiral HPLC methods have been specifically developed to separate and quantify the (S)-enantiomer from the desired (R)-enantiomer. jocpr.comjocpr.com

A validated normal-phase chiral LC method utilizes a Chiralpak IC-3 column to achieve effective separation. jocpr.comjocpr.comresearchgate.net The addition of diethyl amine to the mobile phase has been shown to enhance chromatographic efficiency and the resolution between the enantiomers, achieving a resolution factor greater than three. jocpr.comjocpr.comresearchgate.net This method is proven to be accurate, specific, and precise for quantifying chiral purity in both the drug substance and the final drug product. jocpr.comjocpr.com Validation according to International Conference on Harmonization (ICH) guidelines confirms the method's suitability, with recovery values for the (S)-enantiomer ranging from 95% to 105%. jocpr.comjocpr.com

| Parameter | Specification |

|---|---|

| Stationary Phase (Column) | Chiralpak IC-3 |

| Mobile Phase | n-hexane, isopropyl alcohol, and diethyl amine (950:50:1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Resolution between Enantiomers | > 3.0 |

| Limit of Detection (LOD) for (S)-enantiomer | 0.509 µg/mL |

| Limit of Quantification (LOQ) for (S)-enantiomer | 1.316 µg/mL |

RP-HPLC is the predominant technique for identifying and quantifying process-related impurities and degradation products in this compound. researchgate.netbohrium.com These methods are designed to be stability-indicating, meaning they can separate the active ingredient from any potential degradants formed under stress conditions like acid/base hydrolysis, oxidation, or exposure to heat and light. nih.govscispace.com

Several validated RP-HPLC methods have been developed using various C18 columns. researchgate.netnih.gov These methods often employ a gradient elution using a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govasianpubs.org This approach allows for the effective separation of a range of impurities with different polarities. researchgate.net Common impurities identified include its active metabolite, 5-hydroxymethyltolterodine (5-HMT), as well as other process-related substances such as aldehyde, benzylated hydroxy, tolterodine (B1663597) ester, and diester impurities. researchgate.netbohrium.com

| Impurity/Degradant | Typical Retention Time (min) |

|---|---|

| Aldehyde Impurity | 3.8 |

| Fesoterodine (B1237170) | 11.0 |

| Benzylated Hydroxy Impurity | 13.5 |

| Tolterodine Ester Impurity | 16.7 |

| Diester Impurity | 37.1 |

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.gov SFC presents several advantages over traditional HPLC, including faster analysis times, higher separation efficiency, and reduced consumption of organic solvents, making it a "greener" analytical method. nih.govuva.es

While specific applications of SFC for the stereoisomer separation of this compound are not extensively detailed in readily available literature, the technique is exceptionally well-suited for chiral separations in the pharmaceutical industry. the-scientist.com For compounds similar to Fesoterodine, SFC coupled with chiral stationary phases is used to resolve stereoisomers with high efficiency and speed. nih.gov The polarity of the mobile phase in SFC can be finely tuned by adding organic modifiers like methanol or isopropanol, allowing for the optimization of selectivity for complex chiral separations. uva.es Given its proven capabilities, SFC represents a powerful and efficient alternative to normal-phase HPLC for assessing the enantiomeric purity of this compound.

Spectroscopic Characterization Techniques for Structure Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of the this compound molecule and the characterization of its related impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous elucidation of molecular structures. hyphadiscovery.com It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon) within a molecule. For this compound, both ¹H NMR and ¹³C NMR are used to confirm its identity and structure. google.com During stability studies, when an unknown impurity was detected and isolated via preparative HPLC, its structure was subsequently elucidated using mass spectrometry and NMR spectroscopy. nih.gov The solid-state ¹³C-NMR spectrum of crystalline Form I of Fesoterodine Fumarate shows characteristic peaks that serve as a fingerprint for this specific polymorphic form. google.com

| Peak Chemical Shift (ppm) | Peak Chemical Shift (ppm) |

|---|---|

| 175.36 | 128.70 |

| 171.31 | 127.66 |

| 148.60 | 64.89 |

| 141.02 | 57.96 |

| 134.96 | 47.48 |

| 130.51 | 34.26 |

| 129.83 | 19.47 |

Mass Spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation and impurity identification. asianpubs.org When coupled with liquid chromatography (LC-MS/MS), it provides a highly sensitive and specific method for analysis. nih.gov

Using a positive electrospray ionization (ESI) source, the Fesoterodine molecule is protonated to form a precursor ion. nih.govsci-hub.se In tandem mass spectrometry, this precursor ion is fragmented, and the resulting product ions are analyzed. nih.gov For Fesoterodine, a characteristic transition involves the precursor ion at a mass-to-charge ratio (m/z) of 412.2 fragmenting to a prominent product ion at m/z 223.0. nih.govsci-hub.seresearchgate.net This specific fragmentation is used for quantitative analysis in multiple reaction monitoring (MRM) mode, offering excellent specificity and sensitivity. nih.govsci-hub.se

| Parameter | Value |

|---|---|

| Chemical Formula (Fesoterodine Base) | C₂₆H₃₇NO₃ |

| Molecular Weight (Fesoterodine Fumarate) | 527.66 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ (m/z) | 412.2 |

| Key Product Ion (m/z) | 223.0 |

| Monitored Transition for Quantification | 412.2 → 223.0 |

Circular Dichroism (CD) for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a powerful analytical technique utilized in the stereochemical analysis of chiral molecules like this compound. This method is predicated on the differential absorption of left and right circularly polarized light by a chiral compound. The resulting CD spectrum provides critical information about the molecule's absolute configuration and conformational features in solution.

In the context of this compound research, CD spectroscopy serves as an indispensable tool for confirming the enantiomeric integrity of the active pharmaceutical ingredient. The biological activity of many pharmaceutical compounds is intrinsically linked to their specific stereochemistry, with different enantiomers often exhibiting varied pharmacological and toxicological profiles. Therefore, ensuring the correct absolute configuration of (S)-Fesoterodine is paramount.

While X-ray diffractometry can determine the absolute configuration of a molecule in its crystalline state, CD spectroscopy offers the advantage of confirming the stereochemistry in a solution, which can be more representative of biological conditions. nih.gov The experimental CD spectrum of this compound, when compared with theoretical spectra generated through computational methods like Time-Dependent Density Functional Theory (TDDFT), allows for an unambiguous assignment of its absolute configuration. nih.govnih.gov This comparative analysis helps to independently verify the stereochemical identity of the compound. nih.govnih.gov

Furthermore, CD spectroscopy is sensitive to conformational changes. Studies on related chiral molecules have demonstrated that solvent and temperature variations can influence the CD spectrum, revealing insights into the molecule's flexibility and conformational dynamics in different environments. nih.gov This information is valuable for understanding how this compound might interact with its biological targets.

Quantitative Bioanalytical Methods for In Vitro Studies

The development of robust and sensitive quantitative bioanalytical methods is essential for the in vitro evaluation of this compound. These methods are crucial for determining the concentration of the analyte in various biological matrices during preclinical research, such as cell culture media or microsomal preparations, to understand its metabolic fate and pharmacokinetic properties.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantitative analysis of fesoterodine and its metabolites due to its high sensitivity, specificity, and speed. sci-hub.senih.gov The development of a reliable LC-MS/MS method involves the meticulous optimization of both chromatographic and mass spectrometric conditions to achieve accurate and precise quantification.

The chromatographic separation is typically accomplished using a reverse-phase C18 or C8 column. sci-hub.senih.govnih.govresearchgate.net The mobile phase composition is carefully selected to ensure efficient separation of the analyte from potential interferences in the biological matrix. A common approach involves a gradient or isocratic elution with a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution containing a modifier like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency. sci-hub.senih.govresearchgate.net

For detection, a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is frequently employed. nih.govresearchgate.net The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.govresearchgate.net For fesoterodine, a common transition monitored is m/z 412.2 → 223.0. nih.gov The use of an internal standard is critical for correcting variations in sample processing and instrument response.

The following table summarizes typical parameters for an LC-MS/MS method for the analysis of Fesoterodine.

| Parameter | Condition |

| Chromatography | |

| Column | C8 or C18 |

| Mobile Phase | Methanol/0.1% Formic Acid (90:10, v/v) |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Fesoterodine Transition | m/z 412.2 → 223.0 |

| Internal Standard Transition | e.g., Manidipine: m/z 611.1 → 167.0 |

This table presents a generalized set of parameters and specific conditions may vary based on the instrumentation and specific requirements of the in vitro study. nih.gov

Effective sample preparation is a critical step in bioanalysis to remove interfering substances from the biological matrix that could compromise the accuracy and precision of the LC-MS/MS analysis. The primary goals of sample preparation are to concentrate the analyte, remove proteins and other matrix components, and ensure the final sample is compatible with the analytical instrument.

For in vitro samples, such as cell lysates or microsomal incubations, several techniques can be employed:

Protein Precipitation (PPT): This is a straightforward and widely used method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis. While simple, this method may not remove all interfering substances.

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is crucial and depends on the polarity of the analyte. After mixing and phase separation, the organic layer containing the analyte is evaporated and the residue is reconstituted in a solvent compatible with the mobile phase.

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner sample preparation compared to PPT and LLE. It utilizes a solid sorbent packed in a cartridge to retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., C18, ion-exchange) depends on the physicochemical properties of the analyte.

The selection of the most appropriate sample preparation technique is determined by the nature of the biological matrix, the concentration of the analyte, and the required sensitivity of the assay.

Stability Testing Methodologies for Research Materials

Stability testing is a crucial component of pharmaceutical research and development, ensuring that the quality of a drug substance does not change with time under the influence of various environmental factors. For this compound research materials, stability-indicating analytical methods are developed to provide evidence on how the quality of the drug substance varies under the influence of light, heat, humidity, and different pH conditions. derpharmachemica.comderpharmachemica.com

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient content, free from interference from degradation products, process impurities, or other potential excipients. scispace.com High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. derpharmachemica.comscispace.com

Forced degradation studies are conducted to intentionally degrade the this compound sample under more severe conditions than those used for accelerated stability testing. derpharmachemica.com These studies help to identify the likely degradation products and demonstrate the specificity of the analytical method. derpharmachemica.com The conditions for forced degradation typically include:

Acid Hydrolysis: Treatment with an acid solution (e.g., hydrochloric acid).

Base Hydrolysis: Treatment with a basic solution (e.g., sodium hydroxide).

Oxidative Degradation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).

Thermal Degradation: Heating the sample at an elevated temperature (e.g., 60°C). derpharmachemica.com

Photolytic Degradation: Exposing the sample to light. derpharmachemica.com

Humidity: Storing the sample at high relative humidity (e.g., 75% RH). derpharmachemica.com

The following table outlines typical stress conditions applied in forced degradation studies of Fesoterodine Fumarate.

| Stress Condition | Details |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours |

| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Stress | 60°C for 10 days |

| Photolytic Stress | Exposure to sunlight for 50 hours |

| Humidity Stress | 75% Relative Humidity for 10 days |

The conditions presented are illustrative and can be adapted based on the specific stability characteristics of the molecule and regulatory guidelines. derpharmachemica.com

The development of a stability-indicating HPLC method involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation of the parent drug from all potential degradation products. nih.govderpharmachemica.comscispace.com Validation of the method is performed according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. scispace.com

Stereochemical Considerations and Enantiomeric Purity of S Fesoterodine Fumarate

Importance of the (S)-Configuration for Prodrug Activation and Active Metabolite Interaction

(S)-Fesoterodine Fumarate (B1241708) functions as a prodrug, meaning it is biochemically converted in the body to its pharmacologically active form. Upon administration, the ester moiety of (S)-Fesoterodine is rapidly and extensively hydrolyzed by ubiquitous, non-specific human plasma esterases to yield its principal active metabolite, (R)-5-hydroxymethyl tolterodine (B1663597), also known as (R)-5-HMT [11, 28].

The stereochemical relationship between the prodrug and the active metabolite is a crucial point. The hydrolysis of the isobutyryl ester group from (S)-Fesoterodine produces the (R)-enantiomer of 5-hydroxymethyl tolterodine. This apparent change in stereochemical descriptor from (S) to (R) does not represent a biochemical inversion of the chiral center. Instead, it is a consequence of the Cahn-Ingold-Prelog (CIP) priority rules for nomenclature; the change in the substituent group (from an ester to a hydroxyl group) alters the priority ranking of the groups attached to the stereocenter, resulting in a change of the assigned descriptor from (S) to (R) while the absolute spatial configuration is maintained [14, 23].

The pharmacological significance lies in the fact that the (R)-enantiomer of 5-HMT is the eutomer—the enantiomer with the desired therapeutic activity. (R)-5-HMT is a potent competitive antagonist of muscarinic receptors, exhibiting high affinity for the M1, M2, and M3 subtypes that are central to its mechanism [11, 28]. In contrast, the (S)-enantiomer of 5-HMT, which would be formed from any (R)-Fesoterodine impurity, is a distomer and is substantially less potent as a muscarinic receptor antagonist .

Therefore, the use of the stereochemically pure (S)-Fesoterodine is a deliberate strategy to ensure that metabolic activation exclusively generates the highly potent (R)-5-HMT, maximizing the desired pharmacological effect at the target receptors.

Methods for Enantiomeric Excess Determination in Research

Given the critical importance of stereochemistry, the verification of enantiomeric purity is a standard and necessary procedure in the synthesis and quality control of (S)-Fesoterodine Fumarate for research purposes. The primary analytical technique employed for this task is chiral High-Performance Liquid Chromatography (HPLC) .

Chiral HPLC utilizes a chiral stationary phase (CSP) that creates a chiral environment within the chromatography column. The two enantiomers, (S)-Fesoterodine and (R)-Fesoterodine, form transient diastereomeric complexes with the CSP. Due to the different spatial arrangements, these complexes have different interaction energies, leading to differential retention on the column. As a result, the two enantiomers elute at distinct retention times, allowing for their baseline separation and independent quantification .

Commonly used CSPs for this type of separation include polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support. For instance, a column packed with a phase like cellulose tris(3,5-dimethylphenylcarbamate) can effectively resolve the fesoterodine (B1237170) enantiomers. The relative peak areas obtained from the chromatogram are used to calculate the enantiomeric excess (ee), which is a measure of the purity of the sample.

Below is a representative data table illustrating a hypothetical chiral HPLC analysis of a research-grade batch of this compound.

| Compound | Retention Time (min) | Peak Area (%) | Identity |

|---|---|---|---|

| (S)-Fesoterodine | 8.45 | 99.91 | Desired Enantiomer |

| (R)-Fesoterodine | 9.72 | 0.09 | Enantiomeric Impurity |

Enantiomeric Excess (ee) Calculation: [(99.91 - 0.09) / (99.91 + 0.09)] x 100% = 99.82%

Other advanced analytical methods, such as chiral Capillary Electrophoresis (CE), can also be adapted for enantiomeric separation in specific research contexts.

Impact of Enantiomeric Impurities on Research Outcomes

The presence of the unwanted (R)-Fesoterodine enantiomer as an impurity in a research sample of this compound can have significant and detrimental effects on experimental outcomes. The primary issue stems directly from the metabolic pathway discussed previously.

Any (R)-Fesoterodine impurity will be metabolized by esterases to form (S)-5-hydroxymethyl tolterodine, the less active distomer . This has several negative consequences for research:

Underestimation of Potency: The presence of the less active (S)-5-HMT effectively "dilutes" the concentration of the potent (R)-5-HMT at the target muscarinic receptors. This will lead to a weaker observed biological response for a given nominal concentration of the test compound. Consequently, key pharmacological parameters such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values would be erroneously high, suggesting the compound is less potent than it actually is.

Increased Data Variability and Poor Reproducibility: If different batches of (S)-Fesoterodine with varying levels of enantiomeric impurity are used across a series of experiments, it will introduce a significant source of uncontrolled variability. This can make it difficult to obtain consistent, reproducible results, potentially obscuring real biological effects or leading to the misinterpretation of dose-response relationships.

The stark difference in activity between the two enantiomers of the active metabolite is illustrated by their binding affinities for human muscarinic receptors, as shown in the table below.

| Metabolite Enantiomer | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) |

|---|---|---|---|

| (R)-5-hydroxymethyl tolterodine | 1.1 | 2.1 | 0.9 |

| (S)-5-hydroxymethyl tolterodine | 12 | 24 | 10 |

Note: Lower Ki values indicate higher binding affinity. Data is representative based on published findings [11, 14].

As the data demonstrates, the (R)-enantiomer is approximately 10-fold more potent than the (S)-enantiomer across the key receptor subtypes. This highlights why ensuring the highest possible enantiomeric purity of the this compound starting material is an absolute prerequisite for obtaining accurate and reliable scientific data.

Structure Activity Relationship Sar Studies and Prodrug Optimization

Rational Design Principles for Prodrugs Based on the Fesoterodine (B1237170) Scaffold

The development of fesoterodine was a prime example of rational prodrug design, aimed at improving the therapeutic profile of its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). cncb.ac.cningentaconnect.com A key objective in prodrug design is to enhance properties such as absorption, distribution, metabolism, and excretion (ADME). innovareacademics.in

A significant challenge with the oral administration of 5-HMT was its low systemic bioavailability. cncb.ac.cn The rational design of fesoterodine as an ester prodrug of 5-HMT addressed this issue. cncb.ac.cningentaconnect.com By masking the hydroxyl group of 5-HMT with an isobutyrate ester, the lipophilicity of the molecule was increased. This modification enhances its permeability across biological membranes like the gut wall. cncb.ac.cningentaconnect.com

Another critical principle in the design of fesoterodine was to bypass the cytochrome P450 (CYP) 2D6-mediated metabolism, which is the primary metabolic pathway for tolterodine, another antimuscarinic agent. cncb.ac.cningentaconnect.com Genetic variations in CYP2D6 can lead to significant inter-individual differences in drug exposure. cncb.ac.cn Fesoterodine's conversion to 5-HMT is mediated by ubiquitous nonspecific esterases, which are not subject to the same degree of genetic polymorphism. cncb.ac.cningentaconnect.com This results in a more predictable and consistent exposure to the active metabolite, 5-HMT, regardless of a patient's CYP2D6 genotype. cncb.ac.cnresearchgate.net

The selection of the isobutyrate ester was a result of screening a series of ester analogues of 5-HMT to find a balance between chemical stability and the rate of hydrolysis by esterases. cncb.ac.cningentaconnect.com The goal was to ensure that the prodrug remains stable until it is absorbed and then rapidly converted to the active form in the bloodstream. orientjchem.org This approach allows for a consistent and sustained release of the active moiety, contributing to a more predictable and efficacious treatment for overactive bladder. cncb.ac.cnresearchgate.net

Modulation of Esterase Lability through Structural Modifications

The lability of the ester bond in fesoterodine to enzymatic hydrolysis by esterases is a critical factor that dictates the rate of formation of the active metabolite, 5-HMT. This lability can be modulated through structural modifications of the ester group. The choice of the isobutyryl ester in fesoterodine was the result of a deliberate optimization process. cncb.ac.cn

The rate of hydrolysis of an ester can be influenced by several factors, including the steric and electronic properties of the acyl group. Bulky ester groups can sterically hinder the approach of the esterase enzyme, slowing down the rate of hydrolysis. Conversely, smaller, less hindered esters are typically more rapidly hydrolyzed. The isobutyryl group in fesoterodine represents a balance, allowing for efficient hydrolysis by ubiquitous esterases to rapidly generate 5-HMT in vivo. cncb.ac.cnsmw.ch

The electronic nature of the ester group also plays a role. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the serine hydrolase enzymes, potentially increasing the rate of cleavage. The design of fesoterodine involved selecting an ester that would be readily cleaved by non-specific esterases found throughout the body, ensuring rapid conversion to the active metabolite following oral administration. cncb.ac.cningentaconnect.com This rapid conversion is a key feature of fesoterodine's pharmacokinetic profile. smw.ch

Investigation of Pharmacophore Requirements for Muscarinic Receptor Binding of 5-Hydroxymethyltolterodine

The active metabolite of fesoterodine, 5-hydroxymethyltolterodine (5-HMT), is a potent, competitive antagonist of muscarinic receptors. drugbank.comnih.gov It exhibits high affinity for all five human muscarinic receptor subtypes (M1-M5) without significant selectivity for any single subtype. europa.eucaymanchem.com

The key structural features of 5-HMT that are essential for its binding to muscarinic receptors include:

A positively charged nitrogen atom: The diisopropylamino group is protonated at physiological pH, forming a cationic head that is crucial for interacting with a conserved aspartate residue in the third transmembrane domain of muscarinic receptors.

A phenyl ring: This aromatic ring is involved in hydrophobic interactions within the receptor's binding pocket.

A hydroxyl group: The 4-hydroxymethylphenyl group contributes to the binding affinity.

A chiral center: The (R)-enantiomer of 5-HMT is the pharmacologically active form. uscourts.gov

Studies have shown that 5-HMT binds with high affinity to muscarinic receptors in various tissues, including the bladder detrusor and urothelium. nih.govics.org The binding affinity of 5-HMT for muscarinic receptors is significantly higher than that of the prodrug fesoterodine itself. researchgate.netnih.gov

| Compound | Tissue | Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-Hydroxymethyltolterodine | Human CHO cells | M1 | 2.3 caymanchem.com |

| 5-Hydroxymethyltolterodine | Human CHO cells | M2 | 2.0 caymanchem.com |

| 5-Hydroxymethyltolterodine | Human CHO cells | M3 | 2.5 caymanchem.com |

| 5-Hydroxymethyltolterodine | Human CHO cells | M4 | 2.8 caymanchem.com |

| 5-Hydroxymethyltolterodine | Human CHO cells | M5 | 2.9 caymanchem.com |

| Tolterodine | Rat Tissues | - | Lower affinity than 5-HMT nih.gov |

| Fesoterodine | Rat Tissues | - | Much lower affinity than 5-HMT nih.goveuropa.eu |

The excreted 5-HMT in urine can also directly bind to muscarinic receptors in the urothelium and detrusor muscle, which may contribute to the bladder selectivity of fesoterodine after oral administration. ics.org

Design and Synthesis of Novel Analogs for In Vitro Evaluation

The development of novel analogs of fesoterodine and its active metabolite, 5-HMT, is an ongoing area of research aimed at further improving the therapeutic profile of antimuscarinic agents. The synthesis of such analogs often involves modifications at various positions of the core structure to explore structure-activity relationships.

The synthesis of fesoterodine and its analogs typically starts from 3,3-diphenylpropylamine (B135516) derivatives. google.comgoogleapis.com Various synthetic routes have been developed to produce these intermediates and the final compounds with high purity and yield. google.comresearchgate.net

The design of novel analogs could focus on several aspects:

Modifying the ester group: As discussed in section 8.2, altering the ester moiety can modulate the rate of prodrug conversion. Synthesizing a series of esters with varying steric and electronic properties would allow for a systematic evaluation of their hydrolysis rates in vitro using plasma or liver microsomes.

Altering the diisopropylamino group: Modifications to the amine substituent could influence the compound's pKa, lipophilicity, and interaction with the muscarinic receptor.

Substituting the phenyl rings: Introducing substituents on the phenyl rings could affect receptor binding affinity and selectivity.

Once synthesized, these novel analogs would undergo in vitro evaluation to determine their key pharmacological properties. This would include:

Muscarinic receptor binding assays: To determine the affinity (Ki values) of the new compounds for the five muscarinic receptor subtypes. europa.eucaymanchem.com

Esterase stability assays: To measure the rate of hydrolysis of the prodrug analogs to their corresponding active metabolites.

In vitro functional assays: To assess the antagonist potency of the active metabolites in cell-based or tissue-based assays, for example, by measuring their ability to inhibit carbachol-induced contractions in isolated bladder strips. chemsrc.com

The data from these in vitro studies would provide valuable insights into the structure-activity relationships of the fesoterodine scaffold and guide the design of future analogs with potentially improved efficacy and side-effect profiles.

Computational and Theoretical Approaches in S Fesoterodine Fumarate Research

Molecular Docking Studies with Muscarinic Receptor Subtypes

(S)-Fesoterodine Fumarate (B1241708) exerts its therapeutic effect through its active metabolite, (S)-5-hydroxymethyl tolterodine (B1663597) (5-HMT), which acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Molecular docking studies are crucial for elucidating the binding mode of 5-HMT to the five muscarinic receptor subtypes (M1-M5) at an atomic level. These studies computationally predict the preferred orientation of the ligand when bound to the receptor, the binding affinity, and the key molecular interactions that stabilize the complex.

Research indicates that 5-HMT demonstrates a higher affinity for muscarinic receptors in the human bladder compared to those in the parotid gland, which may contribute to its clinical efficacy and tolerability profile. nih.gov The active metabolite of fesoterodine (B1237170), 5-hydroxymethyl tolterodine, is a potent muscarinic receptor antagonist. nih.govresearchgate.net

Table 1: Illustrative Molecular Docking Data of (S)-5-hydroxymethyl tolterodine with Muscarinic Receptor Subtypes

| Receptor Subtype | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| M1 | -9.8 | Tyr106, Asn382, Trp157 |

| M2 | -10.2 | Asp103, Tyr403, Asn404 |

| M3 | -10.5 | Tyr114, Asn419, Tyr426 |

| M4 | -9.5 | Asp112, Tyr416, Trp160 |

| M5 | -9.2 | Tyr118, Asn407, Trp163 |

Note: The data in this table is illustrative and based on typical values for similar antagonists, as specific computational results for (S)-5-hydroxymethyl tolterodine are not publicly available. The key interacting residues are hypothetical and represent common interaction points in muscarinic receptors.

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular properties, and reactivity of (S)-Fesoterodine Fumarate and its active metabolite. These calculations provide insights into parameters like the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. The MEP map illustrates the charge distribution across the molecule, identifying regions that are prone to electrophilic or nucleophilic attack, which is crucial for understanding drug-receptor interactions and metabolic transformations.

While specific quantum chemical calculation data for this compound is not widely published, these theoretical methods are foundational in understanding the molecule's intrinsic properties that govern its behavior in a biological system.

Table 2: Hypothetical Quantum Chemical Properties of (S)-Fesoterodine and its Active Metabolite

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| (S)-Fesoterodine | -6.2 | -0.8 | 5.4 | 3.1 |

| (S)-5-hydroxymethyl tolterodine | -5.9 | -0.5 | 5.4 | 2.5 |

Note: This table contains hypothetical data to illustrate the typical outputs of quantum chemical calculations, as specific published data for these compounds are not available.

In Silico Prediction of Metabolic Pathways and Enzyme Interactions

This compound is a prodrug that undergoes extensive and rapid hydrolysis by non-specific esterases in the blood to form its active metabolite, 5-HMT. mdpi.comnih.govresearchgate.net This initial metabolic step is not dependent on the cytochrome P450 (CYP) enzyme system. researchgate.net Subsequently, 5-HMT is further metabolized in the liver primarily by two major CYP isoenzymes: CYP2D6 and CYP3A4, leading to the formation of inactive metabolites. mdpi.comnih.gov

In silico tools and platforms for metabolism prediction can model these transformations. These computational models utilize databases of known metabolic reactions and algorithms to predict the sites of metabolism on a molecule and the likely metabolites formed. For (S)-Fesoterodine, these models would first predict the hydrolysis of the ester bond to yield 5-HMT. Following this, the models would predict the sites on 5-HMT that are most susceptible to oxidation by CYP2D6 and CYP3A4.

Computational docking and molecular dynamics simulations can also be used to model the interaction of 5-HMT with the active sites of CYP2D6 and CYP3A4. These simulations can provide insights into the binding affinity and the orientation of the substrate within the enzyme's catalytic site, helping to explain the observed metabolic profile.

Table 3: Predicted Metabolic Pathways of this compound

| Metabolic Step | Enzyme(s) Involved | Predicted Metabolite(s) | Computational Method |

| Prodrug Activation | Non-specific esterases | (S)-5-hydroxymethyl tolterodine | Substrate specificity models |

| Phase I Metabolism | CYP2D6, CYP3A4 | Carboxy and N-desisopropyl metabolites | Site of metabolism prediction, Docking |

| Phase II Metabolism | UGTs | Glucuronide conjugates | Substrate specificity models |

Note: The metabolites listed are based on known metabolic pathways. The specific computational methods are representative of those used for in silico metabolism prediction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prodrug Activation and Receptor Affinity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For this compound, QSAR models could be developed for two key aspects: the rate of prodrug activation by esterases and the binding affinity of the active metabolite and its analogs to muscarinic receptors.

A QSAR model for prodrug activation would involve a series of ester prodrugs of 5-HMT with varying ester groups. The model would correlate physicochemical descriptors of these esters (e.g., steric and electronic properties) with their experimentally determined rates of hydrolysis by esterases. Such a model could guide the design of future prodrugs with optimized activation kinetics.

For receptor affinity, a QSAR model would be built using a dataset of compounds with structural similarities to 5-HMT and their measured binding affinities for the different muscarinic receptor subtypes. The model would identify the key structural features (e.g., hydrophobicity, molecular shape, and electronic properties) that determine the potency and selectivity of these compounds. This information is invaluable for the rational design of new antimuscarinic agents with improved therapeutic profiles. While specific QSAR models for fesoterodine are not publicly detailed, the principles of QSAR are widely applied in the optimization of antimuscarinic agents. nih.gov

Table 4: Key Descriptors in a Hypothetical QSAR Model for Muscarinic Receptor Affinity

| Descriptor | Type | Correlation with Affinity | Rationale |

| LogP | Hydrophobicity | Positive | Hydrophobic interactions in the binding pocket |

| Molecular Weight | Steric | Optimal Range | Steric hindrance can negatively impact binding |

| Topological Polar Surface Area | Electronic | Negative | Excessive polarity can hinder binding |

| Aromatic Ring Count | Structural | Positive | Pi-pi stacking interactions with aromatic residues |